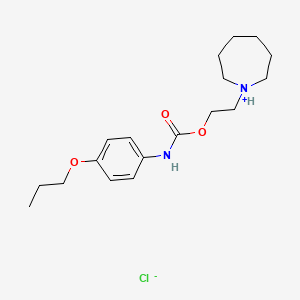

Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Description

Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS CID 43325) is a synthetic carbamate derivative characterized by a phenyl ring substituted with a propoxy group (para-position), linked via a carbamate ester to a 2-(hexahydro-1H-azepin-1-yl)ethyl moiety. Its molecular formula is C₁₈H₂₈ClN₂O₃ (molecular weight: 370.89 g/mol). Key structural features include:

- SMILES:

CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCCC2 - The hydrochloride salt improves solubility and stability for pharmaceutical applications .

Properties

CAS No. |

60558-07-8 |

|---|---|

Molecular Formula |

C18H29ClN2O3 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

2-(azepan-1-ium-1-yl)ethyl N-(4-propoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-2-14-22-17-9-7-16(8-10-17)19-18(21)23-15-13-20-11-5-3-4-6-12-20;/h7-10H,2-6,11-15H2,1H3,(H,19,21);1H |

InChI Key |

WWQCFLZZCHVAFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves the reaction of carbanilic acid derivatives with hexahydro-1H-azepin-1-yl ethyl ester under specific conditions. The reaction typically requires a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbanilic acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The p-butoxy analog demonstrates acute toxicity, suggesting chain length influences safety profiles .

Heterocyclic Amine Modifications

The azepane ring distinguishes this compound from analogs with other amine groups:

Key Observations :

- The azepane ring’s seven-membered structure may enhance target selectivity compared to smaller amines (e.g., pyrrolidine, piperidine).

- BK 129 , a structurally related antiarrhythmic agent, highlights the therapeutic relevance of azepane-containing carbamates .

Pharmacological and Toxicological Profiles

- Antiarrhythmic Activity : BK 129 (a pentyloxy analog with azepane) showed superior efficacy (ED₅₀: 0.72 mg/kg) compared to trimecaine (4.56 mg/kg) and quinidine (6.80 mg/kg) in dogs, suggesting azepane derivatives are potent arrhythmia suppressants .

- Acute Toxicity : The p-butoxy analog’s LD₅₀ of 200 mg/kg in mice indicates moderate toxicity, possibly due to metabolic degradation of the longer alkoxy chain .

- Structural-Activity Relationships (SAR) :

- Shorter alkoxy chains (e.g., propoxy) may reduce toxicity while retaining bioactivity.

- Azepane’s flexibility likely improves binding to ion channels or enzymes vs. rigid amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.